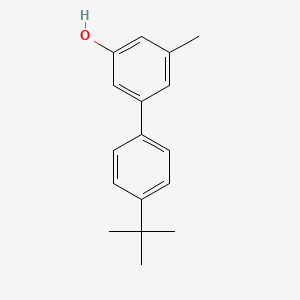

3-Methyl-5-(4-T-butylphenyl)phenol

Description

3-Methyl-5-(4-T-butylphenyl)phenol is a trisubstituted phenolic compound featuring a methyl group at the 3-position and a bulky 4-T-butylphenyl group at the 5-position of the phenol ring.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O/c1-12-9-14(11-16(18)10-12)13-5-7-15(8-6-13)17(2,3)4/h5-11,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMNZDGHFUTLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683888 | |

| Record name | 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261967-85-4 | |

| Record name | 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-T-butylphenyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohols and corresponding reduced phenols.

Substitution: Halogenated and nitrated derivatives of the original compound.

Scientific Research Applications

3-Methyl-5-(4-T-butylphenyl)phenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential antioxidant properties and its effects on biological systems.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-5-(4-T-butylphenyl)phenol with key analogs from the literature, focusing on substituent effects, physical properties, and reactivity trends.

Table 1: Structural and Physical Properties of Selected Trisubstituted Phenols

*Note: Entry 17 () includes an unexpected nitrogen atom, suggesting possible data inconsistencies.

Key Comparisons

Substituent Bulkiness and Steric Effects

- The 4-T-butylphenyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy, methyl, or chloro groups in ). This likely impedes crystallization and reduces solubility in polar solvents, contrasting with 9d and 9e, which exhibit higher crystallinity due to planar aromatic substituents .

- Analogous bulky groups (e.g., isopropyl in Entry 17, ) also reduce solubility but may enhance thermal stability .

Electronic Effects on Acidity Electron-donating groups (e.g., methyl in 3-position) slightly decrease the phenolic O–H acidity compared to electron-withdrawing groups (e.g., chloro in 9e). The 4-T-butylphenyl group, being electronically neutral but sterically bulky, may further shield the hydroxyl group from hydrogen-bonding interactions .

Synthetic Challenges

- Coupling reactions for introducing the 4-T-butylphenyl group would require optimized catalysts (e.g., palladium-based systems) to accommodate steric demands, unlike the milder conditions used for methoxy or methyl substituents in .

Hydrogen-Bonding and Crystallography The hydroxyl group in this compound is less accessible for intermolecular hydrogen bonding compared to compounds like 9d, which form robust crystalline networks . This aligns with trends in , where bulky substituents disrupt predictable hydrogen-bonding patterns.

Research Findings and Implications

- Thermal Stability : The 4-T-butylphenyl group likely enhances thermal stability, as seen in analogous compounds with bulky alkyl/aryl groups .

- Solubility : Low solubility in aqueous media is expected, necessitating organic solvents (e.g., DCM, THF) for handling.

- Applications: Potential use as a stabilizer in polymers or as a ligand in catalysis, leveraging its steric and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.